Lenalidomide, sold under the brand name Revlimid among others, is a medication used to treat multiple myeloma, smoldering myeloma, and myelodysplastic syndromes (MDS). It is a first-line treatment for multiple myeloma when given with dexamethasone. It is taken orally and has a chemical structure similar to thalidomide but has a different mechanism of action. Lenalidomide is also used to treat anemia (a lack of red blood cells) in patients with myelodysplastic syndrome caused by an abnormal chromosome.
Synthesis Analysis
A three-step alternative synthesis of lenalidomide has been developed. In another study, the synthesis of lenalidomide nitro precursor was investigated, which is helpful in the production of active pharmaceutical ingredients of the anticancer drug lenalidomide.
Molecular Structure Analysis
Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S (-) and R (+) forms. It has a molecular formula of C13H13N3O3 and a molar mass of 259.265 g·mol −1.
Chemical Reactions Analysis
Lenalidomide undergoes various chemical reactions in the human body. Its biotransformation includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis. Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours.
Physical And Chemical Properties Analysis
Lenalidomide is a powder. It has a melting point/range of 265 - 268 °C. It is rapidly and highly absorbed (>90% of dose) under fasting conditions.
Mechanism of Action
Lenalidomide hydrochloride exerts its effects through binding to cereblon, a component of the cullin-RING E3 ubiquitin ligase complex (CRL4CRBN). This binding alters the substrate specificity of CRL4CRBN, leading to the ubiquitination and proteasomal degradation of specific protein targets. Two key targets identified in multiple myeloma cells are the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), transcription factors essential for myeloma cell survival and proliferation [, ]. This targeted protein degradation contributes to lenalidomide hydrochloride's antitumor effects. Additionally, lenalidomide hydrochloride modulates the immune system by enhancing T-cell activation and cytokine production [].
Applications
Multiple Myeloma: Research utilizing lenalidomide hydrochloride has significantly advanced the understanding of multiple myeloma pathogenesis and treatment strategies. Studies have explored its use in combination with other drugs, such as proteasome inhibitors (bortezomib, carfilzomib) and dexamethasone, demonstrating enhanced efficacy in preclinical models and clinical trials [, , , , , , ]. Researchers are also investigating its role in minimal residual disease (MRD) eradication and maintenance therapy [, ].
Diffuse Large B-Cell Lymphoma (DLBCL): Lenalidomide hydrochloride shows promise in DLBCL, particularly the activated B-cell-like (ABC) subtype. Studies are investigating its efficacy in combination with R-CHOP chemotherapy (rituximab, cyclophosphamide, doxorubicin hydrochloride, vincristine, and prednisone) [, , ]. Additionally, research explores its use in combination with other targeted therapies like tafasitamab, an anti-CD19 monoclonal antibody [, ].
Other Hematologic Malignancies: Lenalidomide hydrochloride is being investigated in other hematologic malignancies like mantle cell lymphoma [], angioimmunoblastic T-cell lymphoma [], and myelodysplastic syndromes [].
Immunomodulation: Beyond its direct antitumor effects, researchers are studying lenalidomide hydrochloride's immunomodulatory properties. Studies focus on its ability to enhance T-cell activation and cytokine production, aiming to harness these effects for immunotherapy strategies [].
Targeted Protein Degradation: Lenalidomide hydrochloride's ability to induce targeted protein degradation via the cereblon E3 ligase has opened a new avenue for drug discovery. Researchers are exploring the development of PROTACs (proteolysis-targeting chimeras), which utilize lenalidomide-cereblon binding to target specific proteins for degradation in various disease contexts [].
Related Compounds
Pomalidomide
Compound Description: Pomalidomide is an immunomodulatory drug (IMiD) used for the treatment of multiple myeloma. It is structurally similar to lenalidomide and thalidomide but exhibits enhanced potency and a distinct safety profile. Pomalidomide functions by binding to cereblon, a component of the CRL4CRBN E3 ubiquitin ligase complex, and alters its substrate specificity. This leads to the ubiquitination and subsequent degradation of specific target proteins, including Ikaros family zinc finger proteins 1 (IKZF1) and 3 (IKZF3), which are crucial transcription factors in multiple myeloma cells. Pomalidomide's ability to induce the degradation of these transcription factors contributes to its antitumor activity. []
Relevance: Thalidomide is structurally related to lenalidomide hydrochloride and pomalidomide, with all three compounds sharing a common glutarimide ring structure. [, ] They belong to the IMiD class of drugs, and their structural similarities underlie their shared mechanism of action involving cereblon binding and modulation of its activity. [, ]
Ezatiostat Hydrochloride (Telintra®)
Compound Description: Ezatiostat hydrochloride is a glutathione S-transferase P1-1 (GST P1-1) inhibitor investigated for its potential in treating myelodysplastic syndrome (MDS). It functions by activating Jun kinase, a signaling molecule involved in cellular processes such as growth, differentiation, and apoptosis. Ezatiostat hydrochloride promotes the growth and maturation of hematopoietic progenitors while inducing apoptosis in malignant cells. []
Relevance: While not structurally similar to lenalidomide hydrochloride, ezatiostat hydrochloride is relevant due to its investigation in combination therapy with lenalidomide for the treatment of non-deletion(5q) low to intermediate-1 risk MDS. [] This combination was evaluated based on the non-overlapping toxicities and potential synergistic effects of the two drugs. []
Compound Description: Doxorubicin hydrochloride liposome injection, also known as Lipo-MIT, is a liposomal formulation of doxorubicin hydrochloride, an anthracycline chemotherapeutic agent. The liposomal encapsulation allows for increased drug concentration in tumor tissues and an extended half-life compared to conventional doxorubicin, potentially enhancing its efficacy and reducing toxicity. Lipo-MIT has shown clinical benefits in the treatment of leukemia and solid tumors. []
Relevance: While structurally unrelated to lenalidomide hydrochloride, doxorubicin hydrochloride liposome injection is relevant due to its investigation in combination with lenalidomide and bortezomib in a pilot study of patients with multiple myeloma and extramedullary plasmacytoma. [] This combination regimen, referred to as M-VRD, aimed to leverage the synergistic effects of these drugs to target both the hematological and extramedullary manifestations of the disease. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lenalidomide is a dicarboximide that consists of 1-oxoisoindoline bearing an amino substituent at position 4 and a 2,6-dioxopiperidin-3-yl group at position 2. Inhibits the secretion of TNF-alpha. It has a role as an angiogenesis inhibitor, an antineoplastic agent and an immunomodulator. It is a member of isoindoles, a dicarboximide, a member of piperidones and an aromatic amine. Lenalidomide (previously referred to as CC-5013) is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. It is a 4-amino-glutamyl analogue of [thalidomide] and like thalidomide, lenalidomide exists as a racemic mixture of the active S(-) and R(+) forms. However, lenalidomide is much safer and potent than thalidomide, with fewer adverse effects and toxicities. Thalidomide and its analogues, including lenalidomide, are referred to as immunomodulatory imide drugs (also known as cereblon modulators), which are a class of immunomodulatory drugs that contain an imide group. Lenalidomide works through various mechanisms of actions that promote malignant cell death and enhance host immunity. Available as oral capsules, lenalidomide is approved by the FDA and EU for the treatment of multiple myeloma, myelodysplastic syndromes, mantle cell lymphoma, follicular lymphoma, and marginal zone lymphoma in selected patients. Due to severe teratogenicity, pregnancy must be excluded before the start of treatment and patients must enroll in the lenalidomide Risk Evaluation and Mitigation Strategy (REMS) program to ensure contraception adherence. Lenalidomide is a Thalidomide Analog. Lenalidomide is an immunomodulatory and antineoplastic agent that is used in the therapy of multiple myeloma. Lenalidomide is associated with a low rate of serum aminotransferase elevations during therapy and has been implicated in causing rare instances of clinically apparent liver injury which can be severe. Lenalidomide is a thalidomide analog with potential antineoplastic activity. Lenalidomide inhibits TNF-alpha production, stimulates T cells, reduces serum levels of the cytokines vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), and inhibits angiogenesis. This agent also promotes G1 cell cycle arrest and apoptosis of malignant cells. A phthalimide and piperidone derivative that has immunomodulatory and antiangiogenic properties. It is used for the treatment of transfusion-dependent anemia in MYELODYSPLASTIC SYNDROMES, and for the treatment of MULTIPLE MYELOMA, and relapsed or refractory MANTLE CELL LYMPHOMA.
MK2-IN-1 is a potent and selecitve MAPKAPK2(MK2) inhibitor(IC50=0.11 uM) with a non-ATP competitive binding mode.IC50 value: 0.11 uM [1]Target: MAPKAPK2(MK2) inhibitorMK2-IN-1 was profiled for kinase selectivity by screening against a broad panel of 150 protein kinases at a concentration of 10 μM, and only CK1γ3 was significantly inhibited at greater than 50%. MK2-IN-1 inhibited pro-inflammatory cytokine secretion from the human THP1 acute monocytic leukemia cell line, causing dose-dependent inhibition of LPS-stimulated TNFα and IL6 secretion. MK2-IN-1 also dose dependently inhibited IL1β-stimulated matrixmetalloprotease (MMP)13 secretion from the SW1353 chondrosarcoma cell line and human primary chondrocyte cultures. Of note, given its high degree of selectivity, our data suggest that MK2-IN-1 may be an excellent pharmacologic tool for specifically exploring and validating MK2 biology [3].
Miransertib is under investigation in clinical trial NCT01473095 (Phase 1 Dose Escalation Study of ARQ 092 in Adult Subjects With Advanced Solid Tumors and Recurrent Malignant Lymphoma). Miransertib is an orally bioavailable inhibitor of the serine/threonine protein kinase AKT (protein kinase B) with potential antineoplastic activity. Miransertib binds to and inhibits the activity of AKT in a non-ATP competitive manner, which may result in the inhibition of the PI3K/AKT signaling pathway. This may lead to the reduction in tumor cell proliferation and the induction of tumor cell apoptosis. The AKT signaling pathway is often deregulated in cancer and is associated with tumor cell proliferation, survival and migration.
Cercosporamide is a member of the class of dibenzofurans that is a potent broad spectrum antifungal agent isolated from the fungus Cercosporidium henningsii. It has a role as an antifungal agent, a phytotoxin, a fungal metabolite and an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor. It is a member of dibenzofurans, a polyphenol, a monocarboxylic acid amide and a methyl ketone. Cercosporamide is a natural product found in Clarohilum henningsii and Phoma with data available. Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)
2,2'-dihydroxy-4-methoxybenzophenone is a yellow powder. (NTP, 1992) 2,2'-Dihydroxy-4-methoxybenzophenone is a member of benzophenones. Dioxybenzone, or benzophenone-8, is an organic compound derived from [DB01878] that is used as a sunscreen agent. It absorbed UV-B and UV-AII rays. Dioxybenzone is an approved sunscreen ingredient in concentrations up to 3%.
NVP-BKM120 Hcl(BKM120) is a selective PI3K inhibitor of p110α/β/δ/γ with IC50 of 52 nM/166 nM/116 nM/262 nM, respectively. Reduced potency against VPS34, mTOR, DNAPK, with little activity to PI4Kβ.IC50 value: 52 nM/166 nM/116 nM/262 nM(p110α/β/δ/γ) [1]Target: p110α/β/δ/γin vitro: BKM120 is not sensitive to Class III and Class IV PI3K/'s or PI4K. NVP-BKM120 shows great antiproliferation activity to PI3K deregulated cell lines including A2780, U87MG, MCF7 and DU145 with GI50 of 0.1-0.7 nM [1]. BKM120 induces multiple myeloma cells (ARP1, ARK, MM.1S, MM1.R and U266) apoptosis, which results in increased G1-phase cells and decreased S-phase cells. BKM120 induced CD138+ primary MM cell apoptosis and has significant lower cytotoxicity toward CD138 stromal cells. BKM120 exposure could cause upregulation of BimS and downregulation of XIAP [2]. BKM120 demonstrates antiproliferative activity in human gastric cancer cell lines by decreasing mTOR downstream signaling. BKM120 could increase either p-ERK or p-STAT3 in KRAS mutant gastric cancer cells. Combination with STAT3 blockade, BKM120 shows a synergism in cells harboring mutated KRAS by inducing apoptosis, but not in KRAS wild-type cells [3].in vivo: BKM120 completely inhibits pAktser473 in A2780 xenograft tumors at doses of 30, 60, or 100 mg/kg, respectively. BKM120 also shows antitumor activity against U87MG glioma model at doses of 30 and 60 mg/kg [1]. BKM120 treatment results in significantly reduced tumor volume and level of circulating human kappa chain at 5 μM/kg/day1in ARP1 SCID mouse model, with prolonged survival [2].
aA B-Raf inhibitor, pyrazine and pyrrolo[2,3-b]pyridine derivatives, useful in the treatment of cancer and proliferative diseases.A B-Raf inhibitor, pyrazine and pyrrolo[2,3-b]pyridine derivatives, useful in the treatment of cancer and proliferative diseases.